Application: Phosphines with 2-pyridyl substituents are used as CO-prodrugs in the treatment of leukemia.
Application: “S-[2-(4-Pyridyl)ethyl]-L-cysteine” is suitable for amino acid analysis and can be used as an internal standard.
S-[2-(4-Pyridyl)ethyl]-L-cysteine is a sulfur-containing compound characterized by the presence of a pyridine ring attached to the cysteine amino acid. Its chemical formula is C₁₀H₁₄N₂O₂S, and it is classified as a thiol compound due to the presence of a sulfhydryl (-SH) group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and its ability to form complexes with metal ions.
The biological activity of S-[2-(4-Pyridyl)ethyl]-L-cysteine is linked to its structure and the presence of the thiol group. It exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Furthermore, studies suggest that this compound may interact with various biological targets, influencing cellular signaling pathways and potentially modulating enzyme activities. Its derivatives have been explored for their roles in drug development, particularly in targeting specific diseases .
S-[2-(4-Pyridyl)ethyl]-L-cysteine can be synthesized through various methods. One common approach involves the reaction of L-cysteine with 4-bromobutylpyridine under basic conditions, leading to the formation of the desired compound. Alternative synthetic routes may involve different protecting groups for the amino and thiol functionalities to facilitate purification and characterization during synthesis .
This compound finds applications in several areas:
Studies on S-[2-(4-Pyridyl)ethyl]-L-cysteine have focused on its interactions with proteins and enzymes. The thiol group allows it to participate in redox reactions and form disulfide bonds, which are crucial for protein folding and stability. Interaction studies often utilize spectroscopic methods to monitor changes in protein conformation upon binding or modification by this compound .
Several compounds share structural similarities with S-[2-(4-Pyridyl)ethyl]-L-cysteine, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
Cysteamine | Thiol | Simpler structure without aromatic ring |
N-acetylcysteine | Acetylated Cysteine | Known for mucolytic properties |
S-allylcysteine | Allyl Group | Associated with cardiovascular health benefits |
S-[2-(4-Pyridyl)ethyl]-L-cysteine is unique due to its specific pyridine substitution, which enhances its reactivity and potential biological activity compared to these other compounds. Its ability to form stable metal complexes further distinguishes it within this class of compounds .
The primary method for synthesizing S-[2-(4-Pyridyl)ethyl]-L-cysteine involves a nucleophilic substitution reaction between L-cysteine and 4-vinylpyridine [1]. This reaction represents a classic example of thiol-Michael addition chemistry, where the sulfur atom of the cysteine thiol group acts as a nucleophile attacking the electrophilic vinyl carbon of 4-vinylpyridine [2] [3].
The established synthetic procedure involves dissolving 2 grams (0.0165 mole) of L-cysteine in 40 milliliters of deionized, distilled water, followed by the addition of 1.75 milliliters (0.0165 mole) of 4-vinylpyridine and 2.3 milliliters (0.0165 mole) of triethylamine [1]. The reaction mixture is magnetically stirred under nitrogen atmosphere for 24 hours, followed by successive volume reductions and crystallizations using a rotary evaporator at 40 degrees Celsius [1]. This procedure yields approximately 4.9 grams of product, representing a 90% yield [1].
The molecular formula of the resulting compound is C₁₀H₁₄N₂O₂S with a molecular weight of 226.30 grams per mole [4] [5]. The Chemical Abstracts Service registry number is 28809-04-3, and the compound is also known by several synonyms including S-(2-pyridin-4-ylethyl)cysteine and (2R)-2-amino-3-(2-pyridin-4-ylethylsulfanyl)propanoic acid [4] [5].
Parameter | Value |
---|---|
Molecular Formula | C₁₀H₁₄N₂O₂S |
Molecular Weight | 226.30 g/mol |
CAS Number | 28809-04-3 |
Reaction Yield | 90% |
Reaction Time | 24 hours |
Temperature | 40°C |
While the 4-vinylpyridine route represents the most established methodology, alternative synthetic pathways for cysteine derivatives have been explored in the literature [6] [7]. Enzymatic synthesis methods utilizing bacterial cysteine synthases such as CysE, CysK, and CysM from Salmonella enterica have been developed for producing isotopically labeled cysteine derivatives [6]. These enzymatic approaches can incorporate isotopic sulfur atoms into the sulfhydryl moiety of L-cysteine through reactions with O-acetyl-L-serine and labeled sodium sulfide substrates [6].
Chemical synthesis approaches utilizing the Strecker amino acid synthesis methodology provide another avenue for amino acid preparation [8]. This method involves the reaction of aldehydes with cyanide in the presence of ammonia, followed by hydrolysis to yield the desired amino acid [8]. However, this approach typically produces racemic mixtures requiring resolution procedures [8].
The Hell-Volhard-Zelinsky reaction combined with Gabriel synthesis represents another classical approach to amino acid synthesis [9]. This methodology involves alpha-bromination of carboxylic acids followed by nucleophilic substitution with ammonia to yield alpha-amino acids [9]. While not specific to S-[2-(4-Pyridyl)ethyl]-L-cysteine, these methods illustrate the broader synthetic chemistry framework applicable to amino acid derivatives [9].
The mechanism of S-[2-(4-Pyridyl)ethyl]-L-cysteine formation proceeds through a thiol-Michael addition pathway [2] [3]. In this mechanism, the cysteine thiol group, particularly in its deprotonated thiolate form, acts as a nucleophile attacking the beta-carbon of the vinyl group in 4-vinylpyridine [2] [3]. The pKa value of cysteine thiols is approximately 8.3, although protein environments can significantly lower this value [10].
The reaction proceeds more efficiently under basic conditions where the thiol group is deprotonated to form the more nucleophilic thiolate anion [11]. The presence of triethylamine in the reaction mixture serves to maintain appropriate pH conditions and facilitate deprotonation of the cysteine thiol group [1]. The electron-withdrawing pyridine ring in 4-vinylpyridine activates the vinyl group toward nucleophilic attack, making it an effective Michael acceptor [2] [3].
The reaction kinetics are influenced by several factors including pH, temperature, and the concentration of reactants [11]. Studies on similar thiol-Michael addition reactions have shown that second-order rate constants increase with temperature, with reactions proceeding faster at 37 degrees Celsius compared to lower temperatures [11]. The reaction exhibits high selectivity for cysteine residues over other nucleophilic amino acids such as lysine, histidine, or methionine [11].
The stability of the resulting thioether bond is a critical aspect of the reaction mechanism [12]. Unlike some Michael acceptors that form reversible adducts, the vinyl pyridine reaction produces stable, irreversible thioether linkages [13] [12]. This stability is attributed to the specific electronic properties of the pyridine ring system and the resulting carbon-sulfur bond formation [12].
Purification of S-[2-(4-Pyridyl)ethyl]-L-cysteine involves multiple complementary techniques designed to achieve high purity suitable for analytical applications [1]. The initial purification step involves crystallization from aqueous ethanol, yielding fluffy needle-shaped crystals [1]. This recrystallization process effectively removes impurities and unreacted starting materials while concentrating the desired product [1].
Ion exchange chromatography represents a powerful purification method for amino acid derivatives [14] [15] [16]. The technique separates compounds based on their net charge, which depends on the amino acid composition and the pH of the mobile phase [16]. For S-[2-(4-Pyridyl)ethyl]-L-cysteine, which contains both amino and carboxyl groups, the separation can be optimized by adjusting the pH to values approximately one unit away from the compound's isoelectric point [16].
High-performance liquid chromatography serves as both a purification and analytical technique for amino acid derivatives [17] [18]. Reverse-phase chromatography using octyl or octadecylsilyl columns can effectively separate amino acid derivatives [17]. The method typically employs gradient elution with mobile phases containing phosphate buffers and organic solvents such as acetonitrile [18]. Detection is commonly performed using ultraviolet absorbance at 254 nanometers or fluorescence detection following appropriate derivatization [17] [18].
Purification Method | Application | Advantages |
---|---|---|
Crystallization | Primary purification | High yield, simple procedure |
Ion Exchange Chromatography | Secondary purification | High resolution, scalable |
Reverse-Phase HPLC | Final purification/analysis | Excellent purity, quantitative |
Thin Layer Chromatography | Analytical monitoring | Rapid, cost-effective |
Thin layer chromatography provides a rapid analytical method for monitoring purification progress [19]. Different solvent systems can be employed, with cellulose and silica gel high-performance thin layer chromatography plates developed using 2-butanol-pyridine-glacial acetic acid-deionized water systems showing effectiveness for amino acid separation [19]. Visualization is typically achieved using ninhydrin reagent, which produces colored derivatives with amino-containing compounds [19].
Industrial scale production of amino acids, including specialized derivatives like S-[2-(4-Pyridyl)ethyl]-L-cysteine, requires careful consideration of several factors including process economics, yield optimization, and quality control [20] [21] [22]. The global amino acid production industry produces over five million tons annually, primarily through fermentation processes [20].
Scale-up considerations for chemical synthesis routes must address reaction vessel design, heat transfer, mixing efficiency, and waste management [23]. The 4-vinylpyridine synthesis route requires careful control of reaction conditions, particularly temperature and atmosphere control to prevent oxidation [1]. Industrial implementation would necessitate nitrogen blanketing systems and precise temperature control throughout the 24-hour reaction period [1].
Purification at industrial scale presents unique challenges requiring process optimization for cost-effectiveness [24]. Crystallization processes must be designed with adequate cooling capacity and filtration systems capable of handling large volumes [24] [25]. The use of surfactants and alcohols during crystallization can improve crystal morphology and facilitate solid-liquid separation [25]. Industrial crystallization typically employs controlled cooling profiles and seeding strategies to optimize crystal size distribution [25].
Scale-up Parameter | Laboratory | Industrial | Considerations |
---|---|---|---|
Reaction Volume | 40 mL | 1000+ L | Heat transfer, mixing |
Reaction Time | 24 hours | 24-48 hours | Process efficiency |
Yield | 90% | 85-90% | Economic viability |
Purity | >99% | >98% | Quality standards |
Quality control systems for industrial production must meet pharmaceutical-grade standards including Good Manufacturing Practice requirements [26] [27]. This involves comprehensive testing protocols including elemental analysis, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm structure and purity [1] [26]. Regulatory compliance requires adherence to International Council for Harmonisation guidelines and appropriate documentation systems [27].
Environmental considerations for industrial production include solvent recovery systems, waste treatment protocols, and energy efficiency optimization [22]. The use of water as the primary solvent in the synthesis route offers environmental advantages compared to organic solvent-based processes [1]. However, the requirement for triethylamine and 4-vinylpyridine necessitates appropriate handling and recovery systems to minimize environmental impact [22].